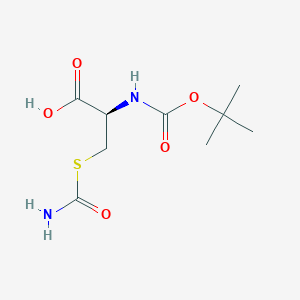

Boc-S-carbamoyl-L-cysteine

Description

Boc-S-carbamoyl-L-cysteine is a chemically modified derivative of the amino acid L-cysteine. Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a carbamoyl moiety (-CONH₂) attached to the sulfur atom of the cysteine thiol. This compound is primarily used in peptide synthesis and medicinal chemistry, where the Boc group provides temporary protection during solid-phase synthesis, while the S-carbamoyl modification stabilizes the thiol against oxidation or undesired reactions .

Properties

Molecular Formula |

C9H16N2O5S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |

InChI Key |

BWJPXXUOWCCOAH-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.

Industrial Production Methods

Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Free amino group.

Scientific Research Applications

Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:

Chemistry: It is used in peptide synthesis as a protected cysteine derivative.

Biology: It serves as a building block for the synthesis of peptides and proteins.

Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.

Industry: It is employed in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Boc-S-carbamoyl-L-cysteine* | - | C₉H₁₆N₂O₅S | 264.30 (calc.) | Boc (amino), S-carbamoyl (thiol) |

| S-Allyl-L-cysteine | 21593-77-1 | C₆H₁₁NO₂S | 161.22 | Free amino, S-allyl (thiol) |

| 2-Chloroethyl-S-carbamoylcysteine | 53330-03-3 | C₆H₁₁ClN₂O₃S | 226.68 | Free amino, S-(2-chloroethylcarbamoyl) |

| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | - | C₈H₁₄N₂O₅S | 250.27 (calc.) | N-acetyl, S-(2-carbamoylethyl) |

| Boc-S-(4-Methylbenzyl)-L-cysteine | 61925-77-7 | C₁₆H₂₃NO₄S | 325.42 | Boc (amino), S-(4-methylbenzyl) |

| Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine | 269730-62-3 | C₂₄H₂₇NO₆S | 481.54 | Fmoc (amino), S-(tert-butoxycarbonylmethyl) |

*Note: this compound's molecular formula and weight are calculated based on structural analogs .

Key Observations :

- Protection Strategies: Boc and Fmoc groups are widely used for amino protection in peptide synthesis, with Boc being acid-labile and Fmoc base-labile .

- Thiol Modifications : The carbamoyl group in this compound offers stability under basic conditions, unlike S-allyl or S-benzyl groups, which require reductive or nucleophilic deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.